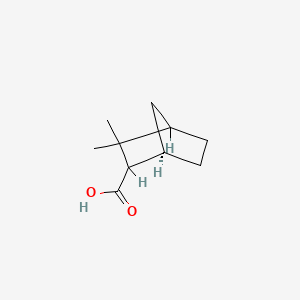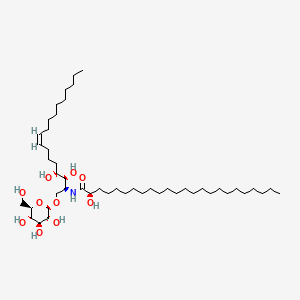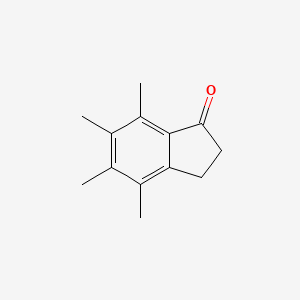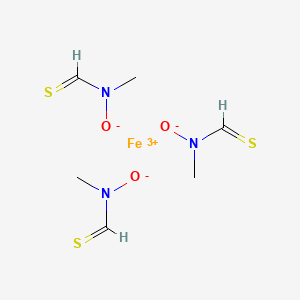
Fluopsin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluopsin B is a secondary metabolite produced by certain strains of Pseudomonas aeruginosa. It is known for its potent antimicrobial properties, particularly against multidrug-resistant bacteria. The compound is characterized by its unique structure, which includes a copper ion chelated by thiohydroxamate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluopsin B is typically synthesized through microbial fermentation. The production involves culturing Pseudomonas aeruginosa in a suitable medium, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. The compound is then purified using techniques like liquid adsorption chromatography and identified by mass spectrometric analysis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves large bioreactors for fermentation, followed by downstream processing to extract and purify the compound. The use of advanced biotechnological methods ensures high yield and purity of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Fluopsin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying antimicrobial properties.
Reduction: The compound can be reduced under specific conditions to yield other active forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Aplicaciones Científicas De Investigación
Fluopsin B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study metal-chelation and its effects on antimicrobial activity.
Biology: Investigated for its role in microbial ecology and interactions between bacteria.
Medicine: Explored as a potential therapeutic agent against multidrug-resistant infections.
Mecanismo De Acción
Fluopsin B exerts its antimicrobial effects primarily through disruption of bacterial cell membranes. The copper ion in its structure plays a crucial role in this mechanism. The compound interacts with the cell membrane, causing permeabilization and subsequent cell death. This action is effective against both Gram-positive and Gram-negative bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Fluopsin C: Another copper-containing antibiotic produced by Pseudomonas aeruginosa, known for its broad-spectrum activity.
Thioformin: A related compound with similar metal-chelating properties.
Uniqueness of Fluopsin B
This compound is unique due to its specific structure and the presence of thiohydroxamate groups, which confer high affinity for metal ions. This unique structure enhances its antimicrobial activity and makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
31323-26-9 |
|---|---|
Fórmula molecular |
C6H12FeN3O3S3 |
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
iron(3+);N-methyl-N-oxidomethanethioamide |
InChI |
InChI=1S/3C2H4NOS.Fe/c3*1-3(4)2-5;/h3*2H,1H3;/q3*-1;+3 |
Clave InChI |
ACYJCOROICMUFX-UHFFFAOYSA-N |
SMILES canónico |
CN(C=S)[O-].CN(C=S)[O-].CN(C=S)[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


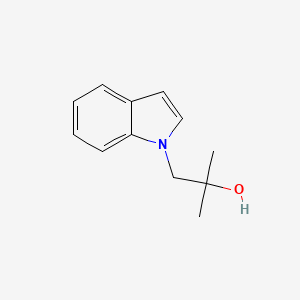
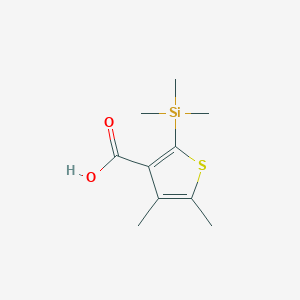

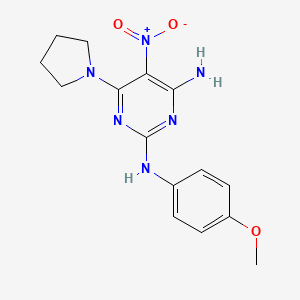

![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
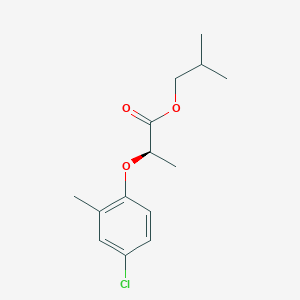
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
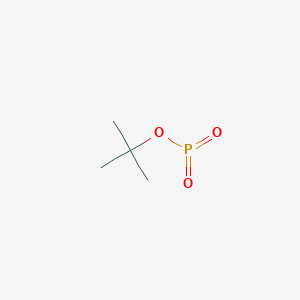
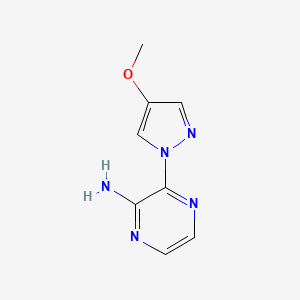
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
